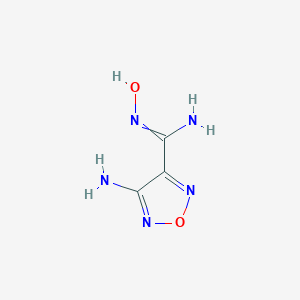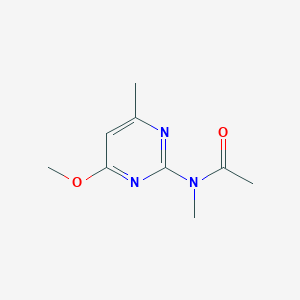
4-Amino-N'-hidroxi-1,2,5-oxadiazol-3-carboximidamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide is a compound that has been studied for its potential in inhibiting phosphatidylinositol-3,4,5-trisphosphate (PIP3) binding to the AKT pleckstrin homology domain . This is significant because the aberrant regulation of phosphatidylinositol-3-kinase (PI3K)-dependent cell signaling pathways is directly linked with different human cancers .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized by reacting 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C .Molecular Structure Analysis
The molecular structure of 4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide includes an oxadiazole and N’-hydroxy moieties, which are essential for their exothermic interaction with the PH domains .Chemical Reactions Analysis
The compound has been used as a small molecule antagonist for PI(3,4,5)P3/PH domain interaction . The inhibitory effect was determined by performing competitive surface plasmon resonance (SPR) analysis .Physical and Chemical Properties Analysis
The compound is a solid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8°C . It has a molecular weight of 143.1 .Aplicaciones Científicas De Investigación
Aplicaciones anticancerígenas
Los oxadiazoles, incluido el 4-Amino-N'-hidroxi-1,2,5-oxadiazol-3-carboximidamida, han mostrado potencial en aplicaciones anticancerígenas . Se han utilizado como parte esencial del farmacóforo en fármacos anticancerígenos .
Aplicaciones vasodilatadoras
Los oxadiazoles también se han utilizado en el desarrollo de vasodilatadores . Estos son medicamentos que abren (dilatan) los vasos sanguíneos, ayudando a que la sangre fluya más fácilmente .
Aplicaciones anticonvulsivas
Estos compuestos han mostrado potencial como anticonvulsivos . Los anticonvulsivos son un grupo diverso de agentes farmacológicos utilizados en el tratamiento de las convulsiones epilépticas .
Aplicaciones antidiabéticas
Los oxadiazoles se han utilizado en el desarrollo de fármacos antidiabéticos . Estos son medicamentos que se utilizan para estabilizar los niveles de azúcar en sangre en personas con diabetes .
Aplicaciones de núcleo de alta energía
Los oxadiazoles se han establecido como núcleos potenciales de alta energía . Sus derivados han mostrado un balance de oxígeno favorable y un calor positivo de formación
Mecanismo De Acción
Target of Action
It’s used as a precursor for synthesizing new furazano (furoxano) energetic compounds .
Biochemical Pathways
Furazan derivatives have been reported to possess various biological activities, including antimalarial, cytotoxic, and antitumor activities .
Result of Action
Some furazan derivatives have shown inhibitory activity against certain cell lines .
Action Environment
The compound’s thermal behavior has been studied under non-isothermal conditions .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It has been suggested that it may interact with certain enzymes and proteins
Cellular Effects
It has been suggested that it may influence cell function by regulating the levels of ceramide and sphingomyelin . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may bind to certain biomolecules, potentially influencing enzyme activity and gene expression
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide can be achieved through a multistep process starting from readily available starting materials.", "Starting Materials": [ "2-Nitroacetamide", "Hydroxylamine hydrochloride", "Thionyl chloride", "Sodium azide", "Sodium hydride", "Ethyl chloroformate", "Ammonia solution", "Formic acid", "Acetic acid", "Sodium bicarbonate", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Reduction of 2-Nitroacetamide using sodium hydride in ethanol to obtain 2-Aminoacetamide", "Step 2: Reaction of 2-Aminoacetamide with hydroxylamine hydrochloride in methanol to obtain 2-Amino-N'-hydroxyacetamide", "Step 3: Reaction of 2-Amino-N'-hydroxyacetamide with thionyl chloride in acetic acid to obtain 2-Chloro-N'-hydroxyacetamide", "Step 4: Reaction of 2-Chloro-N'-hydroxyacetamide with sodium azide in DMF to obtain 2-Azido-N'-hydroxyacetamide", "Step 5: Reaction of 2-Azido-N'-hydroxyacetamide with ethyl chloroformate in DMF to obtain 2-Ethoxycarbonyl-N'-hydroxyacetamide", "Step 6: Reaction of 2-Ethoxycarbonyl-N'-hydroxyacetamide with formic acid in THF to obtain 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide", "Step 7: Neutralization of the reaction mixture with sodium bicarbonate and isolation of the product by filtration" ] } | |
Número CAS |
13490-32-9 |
Fórmula molecular |
C3H5N5O2 |
Peso molecular |
143.10 g/mol |
Nombre IUPAC |
4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C3H5N5O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,4,6)(H2,5,8) |
Clave InChI |
DNFUTAVRGAVUKE-UHFFFAOYSA-N |
SMILES isomérico |
C1(=NON=C1N)/C(=N\O)/N |
SMILES |
C1(=NON=C1N)C(=NO)N |
SMILES canónico |
C1(=NON=C1N)C(=NO)N |
Pictogramas |
Acute Toxic; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide](/img/structure/B377064.png)
![4-[(4-Chlorobenzyl)amino]phenol](/img/structure/B377065.png)
![[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide](/img/structure/B377066.png)
![N-[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-4-methyl-N-(1,2,4-triazol-4-yl)benzenesulfonamide](/img/structure/B377067.png)

![N-(4,6-Bis-isopropylamino-[1,3,5]triazin-2-yl)-4-methyl-N-[1,2,4]triazol-4-yl-benzenesulfonamide](/img/structure/B377069.png)
![[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide](/img/structure/B377071.png)

![1-(4-Nitro-phenyl)-3-[2-(2-oxo-5-pentyl-tetrahydro-furan-3-yl)-acetyl]-thiourea](/img/structure/B377073.png)
![5-[4-(Dimethylamino)cinnamoyl]acenaphthene](/img/structure/B377077.png)


![4,4,8-trimethyl-5-(2-thienylcarbonyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B377084.png)
![5-(4-tert-butylbenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B377086.png)
